molecular formula C28H38O9 B14505702 alpha-Acetyloxypropionyl-k-strophanthidin CAS No. 63979-64-6

alpha-Acetyloxypropionyl-k-strophanthidin

Cat. No.: B14505702
CAS No.: 63979-64-6
M. Wt: 518.6 g/mol
InChI Key: QBMMODUFPLCLPF-WEEXNRQCSA-N
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Description

Alpha-Acetyloxypropionyl-k-strophanthidin is a derivative of k-strophanthidin, a cardenolide found in species of the genus Strophanthus. K-strophanthidin is known for its potent biological activities, particularly its role as a cardiac glycoside. This compound has been studied for its potential therapeutic applications, especially in the treatment of heart-related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Acetyloxypropionyl-k-strophanthidin typically involves the acetylation of k-strophanthidin. The process begins with the extraction of k-strophanthidin from natural sources such as the seeds of Strophanthus kombé. The extracted k-strophanthidin is then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Alpha-Acetyloxypropionyl-k-strophanthidin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms .

Scientific Research Applications

Alpha-Acetyloxypropionyl-k-strophanthidin has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Acetyloxypropionyl-k-strophanthidin involves the inhibition of the Na+/K+ ATPase enzyme in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium ion exchange and enhances cardiac contractility. The compound also modulates various signaling pathways, including the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Alpha-Acetyloxypropionyl-k-strophanthidin is similar to other cardiac glycosides such as ouabain and digitoxin. it has unique structural features that confer distinct biological activities. For instance, the acetyl group in this compound enhances its lipophilicity and cellular uptake compared to other glycosides .

List of Similar Compounds

Properties

CAS No.

63979-64-6

Molecular Formula

C28H38O9

Molecular Weight

518.6 g/mol

IUPAC Name

[(3S,5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-acetyloxypropanoate

InChI

InChI=1S/C28H38O9/c1-16(36-17(2)30)24(32)37-19-4-9-26(15-29)21-5-8-25(3)20(18-12-23(31)35-14-18)7-11-28(25,34)22(21)6-10-27(26,33)13-19/h12,15-16,19-22,33-34H,4-11,13-14H2,1-3H3/t16?,19-,20?,21?,22?,25+,26-,27-,28-/m0/s1

InChI Key

QBMMODUFPLCLPF-WEEXNRQCSA-N

Isomeric SMILES

CC(C(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4(C(CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O)OC(=O)C

Canonical SMILES

CC(C(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O)OC(=O)C

Origin of Product

United States

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